4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole
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Overview
Description
4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and tetrahydro-2H-pyran-4-ol.
Formation of Intermediate: The first step involves the reaction of 4-fluoroaniline with a suitable reagent to introduce the indole moiety. This can be achieved through a Fischer indole synthesis or a similar method.
Introduction of Tetrahydro-2H-pyran-4-yl Group: The intermediate is then reacted with tetrahydro-2H-pyran-4-ol under appropriate conditions to introduce the tetrahydro-2H-pyran-4-yl group.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions and the use of automated equipment to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential pharmaceutical agents. Its unique structure allows for the development of drugs with specific biological activities.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and to develop chemical probes for studying biological processes.
Material Science: The compound’s unique properties make it suitable for use in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The presence of the fluorine atom and the tetrahydro-2H-pyran-4-yl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl](tetrahydro-2H-pyran-4-yl)methanone
- 4-Fluoro-3-(trifluoromethyl)phenyl](tetrahydro-2H-pyran-4-yl)methanone
Uniqueness
4-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole is unique due to the presence of both the fluorine atom and the tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other indole derivatives. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
4-fluoro-3-(oxan-4-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-2-1-3-12-13(11)10(8-15-12)9-4-6-16-7-5-9/h1-3,8-9,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHWQLSKNISJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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